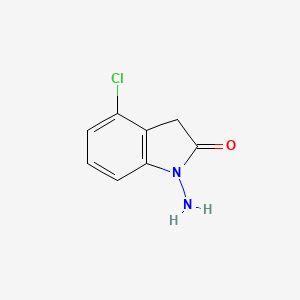![molecular formula C19H22N2Se B14700534 1-(10,11-Dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine CAS No. 24495-58-7](/img/structure/B14700534.png)
1-(10,11-Dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(10,11-Dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine is a complex organic compound that belongs to the class of selenepins. This compound is characterized by the presence of a selenepin ring fused with a dibenzo structure and a piperazine moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10,11-Dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine typically involves the formation of the selenepin ring followed by the attachment of the piperazine group. One common method involves the McMurry coupling reaction to form the cyclic alkene, which is then hydroborated and oxidized to yield the desired selenepin structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent quality and quantity of the product.
化学反応の分析
Types of Reactions
1-(10,11-Dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The selenepin ring can be oxidized using reagents like selenium dioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Selenium dioxide in the presence of an oxidizing agent.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while reduction may produce selenides.
科学的研究の応用
1-(10,11-Dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex selenepin derivatives.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of viral infections and cancer.
Industry: Utilized in the development of new materials with unique properties due to the presence of selenium.
作用機序
The mechanism of action of 1-(10,11-Dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell growth by affecting cellular signaling pathways .
類似化合物との比較
Similar Compounds
10,11-Dihydrodibenz[b,f]azepine: Similar structure but lacks the selenium atom.
Octoclothepin: Contains a thiepin ring instead of a selenepin ring.
Uniqueness
1-(10,11-Dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine is unique due to the presence of the selenium atom in its structure. This imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
24495-58-7 |
|---|---|
分子式 |
C19H22N2Se |
分子量 |
357.4 g/mol |
IUPAC名 |
1-(5,6-dihydrobenzo[b][1]benzoselenepin-5-yl)-4-methylpiperazine |
InChI |
InChI=1S/C19H22N2Se/c1-20-10-12-21(13-11-20)17-14-15-6-2-4-8-18(15)22-19-9-5-3-7-16(17)19/h2-9,17H,10-14H2,1H3 |
InChIキー |
PPQAIDAYDPKTDJ-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3[Se]C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


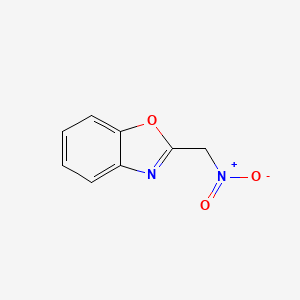
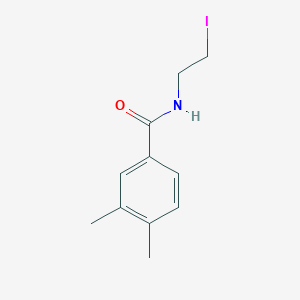
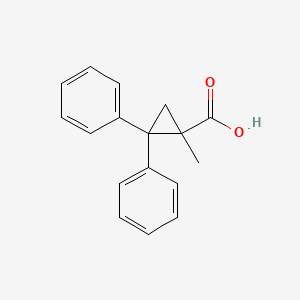
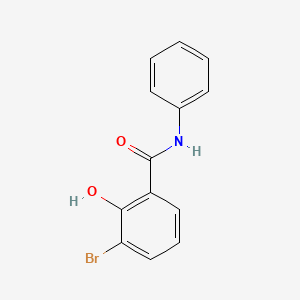
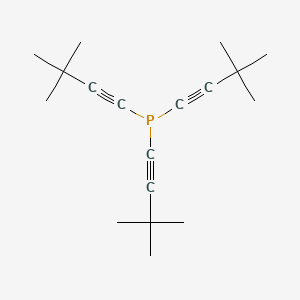



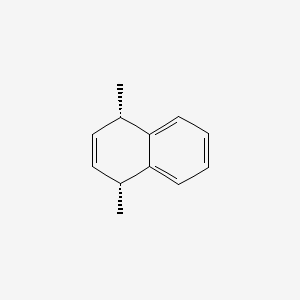

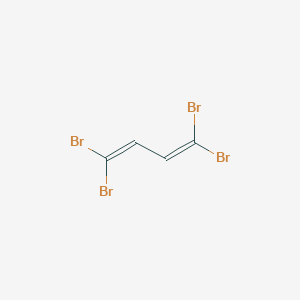
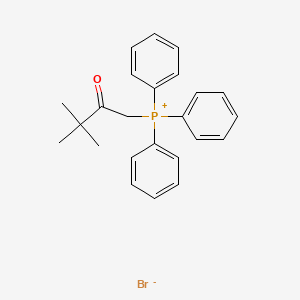
![Phosphinic acid, bis[(phenylamino)methyl]-](/img/structure/B14700528.png)
